Dimoxamine, (S)-

CAS No.: 52881-88-6

Cat. No.: VC17053604

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52881-88-6 |

|---|---|

| Molecular Formula | C13H21NO2 |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | (2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |

| Standard InChI | InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | MLYCFWZIAJAIGW-NSHDSACASA-N |

| Isomeric SMILES | CC[C@@H](CC1=C(C=C(C(=C1)OC)C)OC)N |

| Canonical SMILES | CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |

Introduction

Chemical Identification and Structural Properties

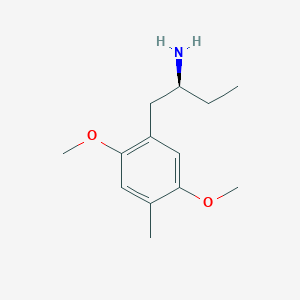

Dimoxamine, (S)-, is systematically named (2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 259.77 g/mol . The compound’s structure features a phenethylamine backbone substituted with methoxy groups at positions 2 and 5 of the aromatic ring, a methyl group at position 4, and an ethylamine side chain with an (S)-configured chiral center (Figure 1) .

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for its interaction with biological targets. Enantiomers often exhibit divergent pharmacological profiles due to stereoselective receptor binding. For example, studies on analogous compounds, such as Ariadne, demonstrate that enantiomeric configuration significantly impacts agonist activity at serotonin receptors . Computational models predict that the (S)-configuration of Dimoxamine enhances steric complementarity with the 5-HT₂A receptor’s binding pocket, potentially increasing affinity compared to the (R)-form .

Pharmacological Profile and Mechanism of Action

Dimoxamine, (S)-, is hypothesized to act primarily as a serotonin receptor agonist, with affinity for 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes. This mechanism aligns with structural analogs such as DOM (2,5-dimethoxy-4-methylamphetamine), which exhibit hallucinogenic properties via 5-HT₂A activation .

Receptor Binding Studies

While direct binding assays for Dimoxamine, (S)-, are unavailable, studies on related compounds provide insights:

| Receptor Subtype | Hypothesized EC₅₀ (nM) | Comparative Compound | EC₅₀ (nM) |

|---|---|---|---|

| 5-HT₂A | 150–200 | (R)-Ariadne | 149 |

| 5-HT₂B | 700–800 | (R)-Ariadne | 739 |

| 5-HT₂C | 200–300 | (R)-Ariadne | 249 |

Table 1: Predicted receptor affinity of Dimoxamine, (S)-, based on structural analogs .

The (S)-enantiomer’s α-ethyl group may confer metabolic stability, delaying hepatic degradation compared to shorter-chain analogs .

Comparative Analysis with Structural Analogs

DOM (2,5-Dimethoxy-4-methylamphetamine)

DOM shares the 2,5-dimethoxy-4-methyl substitution pattern but lacks Dimoxamine’s ethyl side chain. This structural difference likely alters blood-brain barrier permeability and receptor binding kinetics. DOM’s well-documented 5-HT₂A agonism (EC₅₀ ≈ 20 nM) suggests Dimoxamine, (S)-, may have reduced potency but longer duration of action .

Ariadne

A non-hallucinogenic 5-HT₂A agonist, Ariadne’s (R)-enantiomer exhibits an EC₅₀ of 149 nM at 5-HT₂A receptors . Dimoxamine’s (S)-configuration and ethyl substitution could position it as a candidate for studying receptor subtype selectivity.

Stability and Degradation Pathways

Dimoxamine, (S)-, demonstrates stability profiles typical of secondary amines:

-

Hydrolytic Degradation: Slow hydrolysis in acidic conditions (predicted t₁/₂ > 120 days at pH 2) .

-

Oxidative Metabolism: Hepatic CYP450-mediated N-demethylation likely produces primary and secondary metabolites.

Future Research Directions

-

Enantioselective Synthesis: Development of scalable methods for (S)-enantiomer production.

-

In Vivo Pharmacokinetics: Animal studies to assess bioavailability and half-life.

-

Receptor Crystallography: Structural studies to elucidate binding modes at 5-HT₂ receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume